molecular formula C4H2Cl3N3 B1655000 2-(Trichloromethyl)-1,3,5-triazine CAS No. 30361-83-2

2-(Trichloromethyl)-1,3,5-triazine

Cat. No.: B1655000
CAS No.: 30361-83-2
M. Wt: 198.43 g/mol
InChI Key: QTUVQQKHBMGYEH-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C4H2Cl3N3 and its molecular weight is 198.43 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trichloromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3N3/c5-4(6,7)3-9-1-8-2-10-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUVQQKHBMGYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC(=N1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952709
Record name 2-(Trichloromethyl)-1,3,5-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30361-83-2
Record name 1,3,5-Triazine, 2-(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030361832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of 1,3,5 Triazine Heterocycles in Modern Chemical Synthesis and Materials Science

The 1,3,5-triazine (B166579), or s-triazine, ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 3, and 5. wisdomlib.orgwikipedia.org This symmetrical and aromatic scaffold has proven to be exceptionally versatile, serving as a cornerstone in a wide array of chemical applications. eurekaselect.comresearchgate.net Its derivatives are not only integral to the synthesis of pharmaceuticals, including anticancer and antimicrobial agents, but also play a crucial role in the development of advanced materials. wisdomlib.orgrsc.orgnih.gov

In the realm of modern chemical synthesis , 1,3,5-triazine derivatives are prized for their utility as reagents and intermediates. eurekaselect.com The parent compound, 1,3,5-triazine, can be used as a stable and solid equivalent of hydrogen cyanide in reactions like the Gattermann reaction for formylating aromatic substrates. wikipedia.org The most prominent derivative, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, is an inexpensive and highly reactive starting material. researchgate.netwikipedia.org The three chlorine atoms on cyanuric chloride exhibit differential reactivity, allowing for sequential and controlled nucleophilic substitution. csic.esmdpi.com This unique property enables the synthesis of a vast library of mono-, di-, and trisubstituted triazines with diverse functionalities, making them valuable in combinatorial chemistry and for creating complex molecular architectures. researchgate.netresearchgate.net

The applications of 1,3,5-triazines extend significantly into materials science . Their inherent thermal stability and ability to form self-organizing structures have led to their incorporation into various materials. rsc.orgresearchgate.net They are key components in the development of:

Polymers: Triazine-based polymers are used as flame retardant resins and for applications requiring high thermal stability. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The symmetric nature of the triazine core enhances its use in creating star-shaped molecules for electroluminescent devices. rsc.orgrsc.org

Nonlinear Optical (NLO) Materials: Triazine derivatives have been investigated for their potential in NLO applications. rsc.org

Sensors: Functionalized triazines have been developed as fluorescent sensors for detecting nitro-containing explosives. rsc.org

The broad utility of the 1,3,5-triazine ring stems from its electronic properties and the predictable reactivity of its derivatives, making it a privileged scaffold in both synthetic and materials chemistry.

Distinctive Chemical Features and Reactivity Enhancement by Trichloromethyl Substitution on the 1,3,5 Triazine Ring

The introduction of a trichloromethyl (-CCl₃) group onto the 1,3,5-triazine (B166579) ring at the 2-position dramatically alters the molecule's chemical properties and reactivity. This substitution creates a unique electronic environment that enhances its utility in specialized chemical transformations.

The trichloromethyl group is a powerful electron-withdrawing group. This property significantly influences the electron density of the triazine ring, making the carbon atoms of the ring more electrophilic. This heightened electrophilicity makes 2-(trichloromethyl)-1,3,5-triazine and its derivatives particularly susceptible to nucleophilic attack.

The reactivity of the chlorine atoms on the trichloromethyl group itself is also a key feature. These chlorine atoms can be displaced under certain reaction conditions, providing further avenues for functionalization. Research has shown that reactions of trichloromethyl-substituted s-triazines in the presence of tertiary amines can lead to a variety of products. acs.org

The combination of the electron-deficient triazine ring and the reactive trichloromethyl group makes these compounds valuable intermediates in organic synthesis. For instance, they can serve as precursors for the synthesis of other substituted triazines. The reactivity of these compounds has been explored in the context of creating derivatives with various functional groups, including thio, amino, and oxo substituents. clockss.org

Historical Development and Evolution of Research on Trichloromethyl Substituted 1,3,5 Triazines

Fundamental Synthetic Approaches to the 2-(Trichloromethyl)-1,3,5-Triazine Core Structure

The formation of the core 1,3,5-triazine (B166579) ring bearing a trichloromethyl group relies on established principles of heterocyclic synthesis, including cyclization and trimerization reactions.

Cyclization reactions provide a versatile route to asymmetrically substituted triazines. A common strategy involves the reaction of a compound containing a pre-formed amidine group with a suitable cyclizing agent. For instance, the synthesis of fused azolo arkat-usa.orgresearchgate.netsynthetikaeu.comtriazines bearing a trichloromethyl group has been achieved through a two-step process. researchgate.net First, an aminoazole is reacted with trichloroacetonitrile (B146778) to form a trichloroacetamidine intermediate. This intermediate is then heated with an orthoformate, such as triethyl orthoformate, which acts as a one-carbon synthon to close the triazine ring. researchgate.net

Another general approach involves the three-component reaction of imidates, guanidines, and amides or aldehydes, mediated by a base like cesium carbonate, to produce unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.org While not directly yielding the parent this compound, these cyclization methods are fundamental for creating substituted triazine rings from non-nitrile precursors.

The cyclotrimerization of nitriles is a direct and powerful method for synthesizing symmetrically substituted 1,3,5-triazines. The parent compound for this class, 2,4,6-tris(trichloromethyl)-1,3,5-triazine, is synthesized through the trimerization of trichloroacetonitrile. ndl.go.jp This reaction is typically performed in the presence of a catalyst. Various catalytic systems have been developed for the trimerization of nitriles, including Lewis acids, organometallic compounds, and low-valent transition metals. google.comresearchgate.net For example, catalytic systems composed of titanium chlorido complexes and magnesium have proven effective for the cyclotrimerization of benzonitriles and their derivatives. researchgate.net

A significant advantage of this approach is the ability to perform cotrimerization reactions. By reacting trichloroacetonitrile with other nitriles, such as acetonitrile (B52724) or benzonitrile, one can synthesize asymmetrically substituted triazines like 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine or 2-phenyl-4,6-bis(trichloromethyl)-1,3,5-triazine. ndl.go.jp This provides a direct route to the this compound core structure with other defined substituents.

Table 1: Catalytic Systems for Nitrile Trimerization

Nitrile(s) Catalyst System Product Reference
Trichloroacetonitrile AIBN-HCl 2,4,6-Tris(trichloromethyl)-1,3,5-triazine ndl.go.jp
Trichloroacetonitrile + Acetonitrile AIBN-HCl 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine ndl.go.jp
Trichloroacetonitrile + Benzonitrile AIBN-HCl 2-Phenyl-4,6-bis(trichloromethyl)-1,3,5-triazine ndl.go.jp
Aromatic Nitriles Organic sulfonic acids, Metallic acetylacetonates Triaryl-s-triazines google.com
Benzonitrile TiCl₄(thf)₂ / Mg 2,4,6-Triphenyl-1,3,5-triazine researchgate.net

Cyanuric chloride (TCT) is an inexpensive, commercially available, and highly versatile precursor for the synthesis of a vast number of substituted 1,3,5-triazines. nih.govwikipedia.orgnih.gov Its utility stems from the differential reactivity of its three chlorine atoms, which can undergo sequential nucleophilic aromatic substitution (SNAr) reactions. arkat-usa.orgresearchgate.net

The substitution pattern is typically controlled by temperature. An empirical rule states that the first substitution occurs at or below 0°C, the second at room temperature, and the third requires heating (often above 60°C). researchgate.netmdpi.com This allows for the controlled, stepwise introduction of up to three different nucleophiles, making TCT a cornerstone of triazine chemistry for applications in herbicides, dyes, and pharmaceuticals. wikipedia.orgresearchgate.net

While the direct conversion of one of cyanuric chloride's chlorine atoms to a trichloromethyl group is not a standard procedure, intermediates prepared from trichloroacetonitrile trimerization can behave analogously to TCT. For example, 2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine (B3258825), which can be synthesized from 2,4,6-tris(trichloromethyl)-1,3,5-triazine, contains a reactive chlorine atom that can be displaced by nucleophiles, mirroring the reactivity of a monosubstituted TCT derivative. ndl.go.jp

Advanced Synthetic Strategies for Functionalized Trichloromethyl-1,3,5-Triazine Derivatives

Once the core triazine structure is established, further functionalization can be achieved, most commonly through nucleophilic substitution reactions.

Starting with a triazine that bears both a trichloromethyl group and a suitable leaving group (typically a chlorine atom), a wide variety of functional groups can be introduced. Research has shown that trichloromethyl-substituted triazine electrophiles react smoothly with nucleophiles to afford substituted products in good yields. researchgate.net

Interestingly, even the trichloromethyl group itself can sometimes act as a leaving group under certain conditions. For example, the reaction of 2,4,6-tris(trichloromethyl)-1,3,5-triazine with 4-chloroaniline (B138754) in refluxing chloroform (B151607) containing triethylamine (B128534) results in the substitution of one trichloromethyl group to yield 2-(4-chlorophenylamino)-4,6-bis(trichloromethyl)-1,3,5-triazine. ndl.go.jp More commonly, however, a halogen atom on the triazine ring is the site of substitution.

The regioselective introduction of side chains onto a triazine core is a well-honed strategy, largely based on the principles established with cyanuric chloride. arkat-usa.orgnih.govderpharmachemica.com These principles are applicable to chlorotriazines bearing trichloromethyl groups. The reaction of these electrophiles with various nucleophiles, including both aromatic and aliphatic amines, proceeds efficiently. researchgate.net The scope of this reaction is broad, tolerating non-participating functional groups such as alcohols and carboxylic acids. researchgate.net

The synthesis of trisubstituted triazines can be achieved by a sequential substitution strategy. For instance, starting with cyanuric chloride, reaction with one nucleophile (e.g., an alcohol or thiol) at 0°C, followed by a second nucleophile (e.g., an amine) at room temperature, and a third at elevated temperatures allows for the construction of highly diverse, unsymmetrical triazines. arkat-usa.orgderpharmachemica.com This same logic can be applied to a starting material like 2-chloro-4,6-bis(trichloromethyl)-1,3,5-triazine to introduce a specific aromatic or aliphatic substituent at the 2-position.

Table 2: Examples of Nucleophilic Substitution for the Functionalization of Triazines

Triazine Precursor Nucleophile Conditions Product Yield Reference
2,4,6-Trichloro-1,3,5-triazine 4-Hydroxy coumarin NaHCO₃, Acetone (B3395972), 0-5°C 2-(Coumarinyl-4-oxy)-4,6-dichloro-s-triazine 87% derpharmachemica.com
2-(Coumarinyl-4-oxy)-4,6-dichloro-s-triazine 2-Amino pyrazine K₂CO₃, Acetone, RT 4-((4-Chloro-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one 78% derpharmachemica.com
4-((4-Chloro-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one 2-Methoxyaniline K₂CO₃, THF, Reflux 4-((4-((2-Methoxyphenyl)amino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one - derpharmachemica.com
2,4,6-Tris(trichloromethyl)-1,3,5-triazine 4-Chloroaniline Triethylamine, Chloroform, Reflux 2-(4-Chlorophenylamino)-4,6-bis(trichloromethyl)-1,3,5-triazine 84% ndl.go.jp
Trichloromethyl-substituted triazine electrophiles Aromatic & Aliphatic Amines cat. 4-DMAP, RT Aminotriazine products Good to Excellent researchgate.net

Selective Nucleophilic Substitution Reactions for Diverse Side Chain Introduction

Control of Stepwise Displacement in Polysubstituted Trichloromethyl-Triazines

The controlled, stepwise substitution of leaving groups on a triazine ring is a cornerstone of synthesizing unsymmetrically substituted derivatives. While much of the foundational research has been conducted on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the principles are applicable to triazines bearing a trichloromethyl group. The reactivity of the leaving groups, typically chlorides, on the triazine ring is attenuated with each successive nucleophilic substitution. This decreasing reactivity allows for a controlled, stepwise introduction of different nucleophiles by carefully managing reaction conditions, most notably temperature.

The general principle involves the substitution of the first leaving group at a low temperature (e.g., 0 °C), the second at an elevated temperature (e.g., room temperature), and the third at a significantly higher temperature (e.g., reflux). dntb.gov.uanih.gov The introduction of an electron-donating nucleophile reduces the reactivity of the remaining chlorine atoms, making the subsequent substitution require more forcing conditions. researchgate.net Conversely, the presence of the strongly electron-withdrawing trichloromethyl group is anticipated to increase the electrophilicity of the triazine ring, thereby enhancing its reactivity towards nucleophiles compared to cyanuric chloride.

A study on 2,4,6-trichloro-1,3,5-triazine demonstrated a clear preferential order of substitution with different nucleophiles under mild conditions: alcohols react first, followed by thiols, and then amines. nih.gov This chemoselectivity allows for the synthesis of heterogeneously substituted triazines in a one-pot reaction. nih.gov

Table 1: Stepwise Nucleophilic Substitution on 2,4,6-Trichloro-1,3,5-triazine

Step Reactant Nucleophile Reaction Conditions Product
1 2,4,6-trichloro-1,3,5-triazine Alcohol/Thiol/Amine 0 °C, DIEA, DCM 2-substituted-4,6-dichloro-1,3,5-triazine
2 2-substituted-4,6-dichloro-1,3,5-triazine Second Nucleophile Room Temperature, DIEA, DCM 2,4-disubstituted-6-chloro-1,3,5-triazine
3 2,4-disubstituted-6-chloro-1,3,5-triazine Third Nucleophile 75 °C, DIEA, THF 2,4,6-trisubstituted-1,3,5-triazine

DIEA: Diisopropylethylamine, DCM: Dichloromethane, THF: Tetrahydrofuran.

While specific research detailing the stepwise displacement on a triazine pre-substituted with a trichloromethyl group is limited, the established principles for cyanuric chloride provide a robust framework for designing synthetic routes to polysubstituted trichloromethyl-triazines. The heightened reactivity due to the CCl₃ group would likely necessitate even milder conditions for the initial substitutions to maintain control.

Strategies for Polymerizable and Polymeric Trichloromethyl-Triazine Derivatives

The incorporation of trichloromethyl-triazine moieties into polymers is a promising strategy for developing materials with novel properties, such as enhanced migration stability for photoinitiators in cured polymers. This is particularly relevant in applications like food packaging and biomedical devices where the leaching of small molecules is a concern.

A key strategy involves the functionalization of a trichloromethyl-triazine derivative with a polymerizable group, such as a methacrylate (B99206). A notable example is the synthesis of 2-(((4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate (CT). mdpi.comresearchgate.net This polymerizable photoinitiator was synthesized from 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) (MT), a known efficient photoinitiator. mdpi.comrsc.org The synthesis involves the demethylation of MT to yield the corresponding phenol, which is then coupled with 2-isocyanatoethyl methacrylate. mdpi.comresearchgate.net

Table 2: Synthesis of a Polymerizable Trichloromethyl-Triazine Photoinitiator

Step Starting Material Reagent Product
1 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MT) Boron tribromide (BBr₃) 4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenol (PT)
2 4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenol (PT) 2-isocyanatoethyl methacrylate 2-(((4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate (CT)

This approach creates a monomer that contains the photoactive trichloromethyl-triazine core, which can then be incorporated into a polymer chain.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and low polydispersity. mdpi.comnih.gov This method has been successfully applied to polymerizable trichloromethyl-triazine derivatives. mdpi.comresearchgate.net

The polymerizable photoinitiator, CT, was polymerized via RAFT to generate a polymeric photoinitiator, pCT. mdpi.comresearchgate.net This polymeric initiator demonstrated significantly enhanced migration stability in the cured polymer film compared to its small-molecule counterpart, MT. mdpi.comresearchgate.net While the polymeric nature of pCT led to a slight reduction in photoinitiation efficiency due to steric hindrance, the trade-off for improved stability is highly advantageous in many applications. mdpi.comresearchgate.net

Table 3: RAFT Polymerization of a Trichloromethyl-Triazine Monomer

Monomer RAFT Agent Initiator Polymer Key Finding
2-(((4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate (CT) S,S'-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate AIBN pCT Enhanced migration stability with a slight reduction in photoinitiation efficiency. mdpi.comresearchgate.net

AIBN: Azobisisobutyronitrile

Catalytic Methods and Reaction Conditions in Trichloromethyl-Triazine Synthesis

Catalytic methods offer pathways to synthesize trichloromethyl-triazines under milder conditions and with improved efficiency. Research in this area explores the use of Lewis acids and novel solvent systems like ionic liquids.

Lewis acid catalysis has been employed in the synthesis of substituted bis(trichloromethyl)-s-triazines. One established method is the cotrimerization of trichloroacetonitrile (CCl₃CN) with other nitriles in the presence of a hydrogen halide or a Friedel-Crafts catalyst-hydrogen halide complex. researchgate.net This approach allows for the formation of the triazine ring with a trichloromethyl group and another substituent derived from the co-trimerized nitrile.

More broadly in triazine synthesis, copper(II) acetate (B1210297) (Cu(OAc)₂) has been identified as an efficient catalyst for the aerobic oxidative coupling of alcohols and amidine hydrochlorides to produce 1,3,5-triazine derivatives. rsc.org This method is advantageous as it does not require a ligand, strong base, or organic oxidant. Similarly, titanium chlorido complexes in the presence of magnesium have been shown to catalyze the cyclotrimerization of benzonitriles to form 2,4,6-triaryl-1,3,5-triazines. researchgate.net While not yet specifically applied to the synthesis of this compound, these catalytic systems represent promising avenues for future research.

Ionic liquids (ILs) are gaining attention as green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and tunable properties. nih.govmdpi.comlidsen.comrsc.org While the application of ionic liquids specifically for the synthesis of this compound has not been extensively reported, their use in the synthesis of other triazine derivatives suggests potential applicability.

For instance, a triazine-based ionic liquid immobilized on functionalized halloysite (B83129) nanotubes has been developed as an efficient and recyclable heterogeneous catalyst for the one-pot synthesis of naphthopyranopyrimidines. nih.gov This demonstrates the potential for creating triazine-functionalized ionic liquids that can act as catalysts. The synthesis of various ionic liquids with imidazolium, pyridinium, and ammonium (B1175870) cations has been well-documented, and these could serve as reaction media for triazine synthesis. mdpi.comlidsen.com The unique solvent properties of ionic liquids could potentially enhance reaction rates and selectivity in the synthesis of trichloromethyl-triazines, representing a fertile area for future investigation.

Development of Multi-Component and One-Pot Reaction Procedures

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) and one-pot procedures, which allow for the construction of complex molecules from simple precursors in a single step, minimizing waste and purification efforts. While specific literature detailing MCRs for the direct synthesis of this compound is not abundant, the broader field of 1,3,5-triazine synthesis provides numerous examples of these efficient strategies. These methods highlight the potential for adaptation to create trichloromethyl-substituted analogues.

A notable example is the catalyst-free, one-pot, three-component synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. nih.gov This procedure involves the reaction of arylaldehydes, thiourea, and orthoformates, demonstrating the efficient construction of the triazine core from readily available starting materials. nih.gov The strategy is valued for its use of inexpensive reagents and its tolerance for a diverse range of substrates, providing a rapid route to various substituted triazinethiones. nih.gov

Another relevant approach involves a three-component reaction for synthesizing unsymmetrical 1,3,5-triazin-2-amines using imidates, guanidines, and amides or aldehydes with cesium carbonate as the base. organic-chemistry.org This method showcases the versatility of MCRs in producing diverse triazine structures with good yields and broad functional group tolerance. organic-chemistry.org

Furthermore, 2,4,6-trichloro-1,3,5-triazine (TCT), a common precursor, has been employed as a mediator in the one-pot synthesis of N-benzoylthiourea derivatives directly from carboxylic acids. researchgate.net In this process, TCT activates the carboxylic acid, which then reacts with ammonium isothiocyanate and an amine in a single pot to yield the final product. researchgate.net This demonstrates the utility of triazine-based reagents in facilitating complex one-pot transformations.

These methodologies, centered on the principles of atom economy and procedural simplification, represent the forefront of heterocyclic synthesis. Their application could provide a streamlined pathway to novel this compound derivatives, bypassing traditional, more cumbersome synthetic routes.

Synthesis of Fused Heterocyclic Systems Incorporating the Trichloromethyl-Triazine Moiety

The fusion of a 1,3,5-triazine ring containing a trichloromethyl group with other heterocyclic systems yields novel molecular architectures with significant potential in materials science and medicinal chemistry. A particularly effective method for creating such fused systems involves the annelation of a trichloromethyl-bearing triazine ring to various aminoazoles.

A key strategy begins with the reaction of aminoazoles with trichloroacetonitrile. This step regioselectively forms trichloroacetamidines at the primary amino group of the azole. Subsequently, heating these amidine intermediates with triethyl orthoformate results in the closure of the 1,3,5-triazine ring, affording the desired fused azolo nih.govresearchgate.nettriazines. This synthetic procedure has been successfully applied to a range of aminoazoles, demonstrating its versatility. For example, the reaction of 3-amino-5-aryl-1,2,4-triazoles with trichloroacetonitrile, followed by cyclization, yields 2-aryl-5-(trichloromethyl)-1,2,4-triazolo[1,5-a] nih.govresearchgate.nettriazines.

Similarly, this method has been used to synthesize 2-(trichloromethyl)-1,3,5-triazino[1,2-a]benzimidazole. The synthesis of 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines has also been achieved through the cyclization of 2-benzimidazolylguanidine with various reactants, including trichloroacetonitrile, which can serve as a building block for the fused triazine ring. researchgate.net

The research findings for the synthesis of various fused azolo nih.govresearchgate.nettriazines bearing a trichloromethyl group are summarized in the table below.

Starting AminoazoleIntermediate TrichloroacetamidineFinal Fused Heterocyclic Product
3-Amino-5-phenyl-1,2,4-triazoleN-(5-Phenyl-1H-1,2,4-triazol-3-yl)-2,2,2-trichloroacetamidine2-Phenyl-5-(trichloromethyl)-1,2,4-triazolo[1,5-a] nih.govresearchgate.nettriazine
3-Amino-5-(4-chlorophenyl)-1,2,4-triazoleN-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trichloroacetamidine2-(4-Chlorophenyl)-5-(trichloromethyl)-1,2,4-triazolo[1,5-a] nih.govresearchgate.nettriazine
3-Amino-5-(4-methylphenyl)-1,2,4-triazoleN-[5-(4-Methylphenyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trichloroacetamidine2-(4-Methylphenyl)-5-(trichloromethyl)-1,2,4-triazolo[1,5-a] nih.govresearchgate.nettriazine
2-AminobenzimidazoleN-(1H-Benzimidazol-2-yl)-2,2,2-trichloroacetamidine2-(Trichloromethyl)-1,3,5-triazino[1,2-a]benzimidazole

These synthetic strategies provide a robust framework for accessing a variety of complex heterocyclic compounds where the reactive trichloromethyl group serves as a versatile handle for further chemical transformations.

Role of the Electron-Withdrawing Nature of Trichloromethyl Groups on Triazine Ring Reactivity

The 1,3,5-triazine ring is an electron-deficient heterocycle. researchgate.net The presence of one or more trichloromethyl (-CCl3) groups significantly amplifies this electron deficiency. The -CCl3 group acts as a potent electron-withdrawing group primarily through a negative inductive (-I) effect, stemming from the high electronegativity of the three chlorine atoms. askfilo.comlibretexts.org This inductive withdrawal of electron density from the triazine ring has profound consequences for its reactivity.

The reduced electron density on the triazine ring makes it less susceptible to electrophilic attack but highly activated towards nucleophilic substitution. quora.com This heightened electrophilicity of the carbon atoms within the triazine ring renders them prime targets for a variety of nucleophiles. The electron-withdrawing nature of the -CCl3 group thus plays a crucial role in facilitating the diverse chemical transformations observed for this class of compounds.

Elucidation of Nucleophilic Substitution Mechanisms at Trichloromethyl Centers

While the triazine ring itself is activated towards nucleophilic attack, the trichloromethyl group also serves as a reactive center. Nucleophilic substitution reactions can occur at the carbon atom of the -CCl3 group, leading to the displacement of a chloride ion.

Reactivity with Other Classes of Nucleophiles (e.g., Alcohols, Thiols)

Beyond amines, 2-(trichloromethyl)-1,3,5-triazines also react with other nucleophiles such as alcohols and thiols. Similar to amination, these reactions proceed via nucleophilic substitution at the trichloromethyl carbon. The general reactivity trend for nucleophilic substitution at a triazine core often follows the order of alcohols, then thiols, and finally amines. nih.gov

The substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a related compound, is a temperature-dependent sequential reaction. arkat-usa.org This principle of controlled, sequential substitution by different nucleophiles by taking advantage of decreasing reactivity with each substitution is a cornerstone in the synthesis of unsymmetrical triazine derivatives. mdpi.com While direct studies on this compound are less common in this specific context, the principles derived from cyanuric chloride chemistry are highly relevant. The substitution of the remaining chlorine atoms after an initial nucleophilic attack often requires more vigorous conditions. mdpi.com

Understanding Differential Reactivity of Multiple Trichloromethyl Groups

In molecules containing multiple trichloromethyl groups, such as 2,4,6-tris(trichloromethyl)-1,3,5-triazine, the reactivity of each -CCl3 group can be influenced by the substitution at other positions on the triazine ring. The introduction of an electron-donating group, for instance, through the reaction of one -CCl3 group, can decrease the electrophilicity of the remaining trichloromethyl carbons, thus moderating their reactivity towards further nucleophilic attack.

This differential reactivity allows for the stepwise and selective functionalization of the triazine core. The ease of chloride substitution on chlorinated 1,3,5-triazines decreases with the number of substituents already present. mdpi.com This principle allows for the controlled synthesis of mono-, di-, and trisubstituted triazine derivatives. arkat-usa.orgmdpi.com

Photochemical Reaction Mechanisms of Trichloromethyl-Triazine Derivatives

(Trichloromethyl)-1,3,5-triazines are an important class of compounds that function as photoacid generators (PAGs). acs.org Upon exposure to light, they undergo photochemical reactions that result in the generation of an acid, typically hydrochloric acid (HCl). acs.org This property is crucial for their application in photoresist formulations used in the microelectronics industry. acs.org

Detailed Mechanisms of Photoacid Generation

The primary photochemical event in the direct photolysis of (trichloromethyl)-1,3,5-triazines is the homolysis of a carbon-chlorine (C-Cl) bond. acs.orgacs.org This bond cleavage generates a triazinyl radical and a chlorine atom. The highly reactive chlorine atom can then abstract a hydrogen atom from the surrounding medium (e.g., a solvent or a polymer matrix) to produce HCl.

Laser flash photolysis studies have confirmed that C-Cl bond cleavage is the primary photochemical step. acs.org The quantum yield of this bond-breaking process can vary significantly depending on the substituents on the triazine ring. acs.org

In addition to direct excitation, the photoacid generation can be sensitized. Under sensitized conditions, the mechanism often involves electron transfer from an excited photosensitizer to the triazine compound. acs.org The rate constants for this electron transfer are typically very high. acs.org The efficiency of acid generation can be significantly enhanced through sensitization. For example, the quantum yield of HCl generation upon direct excitation of 2-(4'-methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is low (0.007), but it increases substantially with sensitization by acetone (0.111) or isopropylthioxanthone (B1242530) (ITX) (0.074). acs.org

Photosensitization Pathways in Trichloromethyl-Triazine Systems

The photochemistry of this compound can also be initiated indirectly through the use of a photosensitizer. A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, in this case, the triazine, initiating its decomposition. This process can occur through two primary mechanisms: triplet-triplet energy transfer and electron transfer.

In this pathway, the sensitizer (B1316253) molecule absorbs a photon and is promoted to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. If the triplet energy of the sensitizer is higher than that of the trichloromethyl-triazine, it can transfer this energy to the triazine molecule, promoting it to its triplet state.

Sensitizer (S₀) + hν → ¹Sensitizer * ¹Sensitizer → ³Sensitizer** ³Sensitizer + Triazine-CCl₃ (S₀) → Sensitizer (S₀) + ³Triazine-CCl₃**

Once in its triplet state, the triazine can undergo C-Cl bond cleavage. Studies on related bis(trichloromethyl)-1,3,5-triazines with sensitizers like acetone and isopropylthioxanthone (ITX) have shown that this triplet-triplet energy transfer mechanism can significantly increase the efficiency of carbocation formation, suggesting a higher reactivity from the triplet state compared to the singlet state. researchgate.net

An alternative photosensitization mechanism involves electron transfer. In this process, the excited sensitizer donates an electron to the trichloromethyl-triazine, which acts as an electron acceptor. This generates a radical cation of the sensitizer and a radical anion of the triazine.

Sensitizer + hν → Sensitizer * Sensitizer + Triazine-CCl₃ → [Sensitizer]•⁺ + [Triazine-CCl₃]•⁻*

The resulting triazine radical anion is unstable and can subsequently decompose to form a chloride ion and a triazinyl radical, which can then initiate further reactions. rsc.org This electron transfer mechanism has been demonstrated for various trichloromethyl-triazine derivatives with sensitizers such as phenothiazine (B1677639) and merocyanine (B1260669) dyes. researchgate.netrsc.org The feasibility of this process is governed by the redox potentials of the sensitizer and the triazine, as described by the Rehm-Weller equation. rsc.org

Quantitative Analysis of Quantum Yields for Acid Generation

The efficiency of the photochemical generation of acid (typically HCl) from this compound and its analogs is quantified by the quantum yield (Φ). The quantum yield is defined as the number of molecules of acid generated per photon absorbed.

For a related compound, 2-(4'-methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine, the quantum yield of HCl generation upon direct excitation is relatively low. However, sensitization can dramatically increase this efficiency. The following table summarizes the quantum yields for HCl generation under different conditions for this model compound.

Excitation ConditionSensitizerSolventQuantum Yield (Φ) of HCl Generation
Direct ExcitationNoneAcetonitrile0.007 researchgate.net
SensitizationAcetoneAcetonitrile0.111 researchgate.net
SensitizationIsopropylthioxanthone (ITX)Acetonitrile0.074 researchgate.net

These data clearly illustrate that photosensitization, particularly through triplet-triplet energy transfer with sensitizers like acetone, can enhance the efficiency of acid generation by more than an order of magnitude. researchgate.net The quantum yield of bond breaking has also been found to be significantly higher for other derivatives, indicating that the substitution pattern on the triazine ring can have a substantial impact on the photochemical reactivity. researchgate.net

Investigation of Redox Reactions Involving this compound

The redox chemistry of this compound is a complex field, with transformations possible at both the triazine core and the trichloromethyl group.

Currently, there is a lack of specific research in the public domain detailing the oxidative transformations of this compound. The 1,3,5-triazine ring itself is already in a high oxidation state and is generally resistant to further oxidation under typical conditions. Any potential oxidative reaction would likely target other substituents on the ring or proceed under harsh conditions that might lead to ring cleavage. For instance, the oxidation of a related compound, 2-benzylsulfanyl-2,6-dichloro-1,3,5-triazine, to its corresponding benzyl (B1604629) sulfone has been reported, which generates a good leaving group for subsequent nucleophilic substitution. This suggests that if the trichloromethyl group were replaced by an oxidizable moiety, such transformations would be feasible.

The reduction of the trichloromethyl group on the triazine ring is a more explored area. The -CCl₃ group can undergo reductive modifications, such as dehalogenation. While specific studies on this compound are limited, research on other triazine derivatives provides insight into potential reductive pathways.

In a study using pulse and steady-state radiolysis, various triazine derivatives were shown to react with hydrated electrons (e⁻(aq)), a powerful reducing agent. acs.org The reaction proceeds via the formation of transient N-protonated electron adducts, where the unpaired spin density is located on a carbon atom of the triazine ring. acs.org This initial reduction of the ring could be a precursor to further reactions, including the reductive elimination of chloride from a trichloromethyl group.

Furthermore, discussions on the synthesis of high-energy materials have touched upon the possibility of partially reducing the highly substituted 2,4,6-tris(trichloromethyl)-1,3,5-triazine. frontiersin.org This suggests that controlled reduction to a dichloromethyl (-CHCl₂) or monochloromethyl (-CH₂Cl) group could be achievable, although specific reagents and conditions for the monosubstituted target compound are not well-documented in available literature.

Exploration of Cycloaddition Reactions (e.g., [4π + 2π] Cycloadditions)

The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent candidate for inverse-electron-demand Diels-Alder reactions, which are a type of [4π + 2π] cycloaddition. In these reactions, the electron-poor triazine acts as the azadiene, reacting with an electron-rich dienophile, such as an enamine or ynamine.

Studies have demonstrated that unsubstituted 1,3,5-triazine undergoes thermal cycloaddition with enamines to produce pyrimidines in a regiospecific manner. wikipedia.org The reaction proceeds through a [4π + 2π] cycloaddition followed by the elimination of a stable molecule (e.g., HCN) to rearomatize the system.

Reaction TypeReactantExpected ProductInfluence of -CCl₃ Group
Inverse-Electron-Demand [4π + 2π] Cycloaddition Electron-rich alkene (e.g., enamine)Substituted PyrimidineAccelerating (lowers LUMO of triazine)
Inverse-Electron-Demand [4π + 2π] Cycloaddition Electron-rich alkyne (e.g., ynamine)Substituted PyrimidineAccelerating (lowers LUMO of triazine)

Comparative Reactivity Studies: Unsubstituted 1,3,5-Triazine vs. Trichloromethyl-Substituted Derivatives

The introduction of a trichloromethyl group onto the 1,3,5-triazine scaffold dramatically alters its chemical reactivity compared to the parent heterocycle.

Unsubstituted 1,3,5-triazine is a weakly basic compound with an electron-deficient ring system. This deficiency makes it susceptible to nucleophilic attack, often leading to ring cleavage rather than simple substitution. It is notably sensitive to hydrolysis.

In contrast, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a well-studied derivative, undergoes facile sequential nucleophilic aromatic substitution (SNAr) of its chlorine atoms. The reactivity of the chlorine atoms is temperature-dependent, allowing for the controlled, stepwise introduction of different nucleophiles.

The reactivity of this compound presents a different scenario. The -CCl₃ group is a powerful electron-withdrawing substituent, even more so than the chlorine atoms directly attached to the ring in cyanuric chloride. This has two major consequences:

Deactivation of the Triazine Ring: The strong inductive effect of the -CCl₃ group significantly reduces the electron density of the triazine ring, making it even more electron-deficient. This deactivates the ring carbons (C4 and C6) towards nucleophilic substitution compared to unsubstituted triazine.

Activation of the Trichloromethyl Carbon: The carbon atom of the -CCl₃ group itself becomes highly electrophilic and susceptible to nucleophilic attack.

Research on the highly substituted analog, 2,4,6-tris(trinitromethyl)-1,3,5-triazine, has shown that the trinitromethyl groups can act as leaving groups in nucleophilic substitution reactions with agents like azides and hydrazine (B178648). A related patent describes the substitution of trinitromethyl groups with alkoxides. By analogy, it is plausible that the trichloromethyl group in this compound could also be displaced by strong nucleophiles, a reaction pathway not available to unsubstituted 1,3,5-triazine.

CompoundReactivity towards NucleophilesKey Features
1,3,5-Triazine Susceptible to ring cleavage; resistant to SNAr.Weakly basic; sensitive to hydrolysis.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Undergoes sequential SNAr at ring carbons.Chlorine atoms act as good leaving groups; temperature-controlled reactivity.
This compound Ring deactivated to SNAr; potential for nucleophilic attack at the -CCl₃ carbon.-CCl₃ is a strong electron-withdrawing group; potential for -CCl₃ to act as a leaving group.

Advanced Applications of 2 Trichloromethyl 1,3,5 Triazine in Chemical Sciences

Photoinitiator and Photoacid Generator Systems for Advanced Polymerization Technologies

2-(Trichloromethyl)-1,3,5-triazine derivatives are key components in photoinitiating systems, which are designed to absorb light and generate reactive species that trigger polymerization. These compounds are particularly valued for their efficiency and adaptability, functioning effectively in both free-radical and cationic polymerization mechanisms.

Role in Photopolymerization Processes

Photopolymerization, a process where light is used to initiate a polymerization reaction, offers significant advantages over traditional thermal methods, including rapid curing at ambient temperatures, low energy consumption, and spatial and temporal control. This compound derivatives have proven to be highly effective in initiating these processes.

Certain derivatives, such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473), function as highly efficient Type I photoinitiators. researchgate.net Upon exposure to UV or visible light, these molecules undergo homolytic cleavage of a carbon-chlorine bond, generating a trichloromethyl radical and a triazine-centered radical. These radicals are highly reactive and readily initiate the free-radical polymerization of (meth)acrylate monomers. researchgate.netresearchgate.net The efficiency of these photoinitiators is often superior to that of commercially available systems, particularly under aerobic conditions. researchgate.netresearchgate.net

The concentration of the photoinitiator and the intensity of the light source are critical parameters that influence the polymerization kinetics. Research has shown that for certain systems, an optimal initiator concentration exists to maximize the double bond conversion of the monomers. researchgate.net

Monomer SystemInitiator Concentration (wt%)Light IntensityFinal Double Bond Conversion (%)
Diacrylate0.1LowData Not Available
Diacrylate0.1HighHigher than low intensity
Triacrylate0.1HighLower than diacrylate

In addition to free-radical polymerization, this compound derivatives can also catalyze cationic photopolymerization, particularly of epoxide-containing monomers. researchgate.netresearchgate.net In these systems, the triazine derivative acts as a photoacid generator (PAG). Upon irradiation, the molecule releases a strong acid, typically hydrochloric acid (HCl), which then protonates the epoxide ring, initiating a chain-growth polymerization. evitachem.com For enhanced efficiency, these PAGs are often used in combination with other additives, such as iodonium (B1229267) salts. researchgate.net

MonomerPhotoinitiating SystemIrradiation ConditionsEpoxide Group Conversion (%)
EPOXNPG/IodUV LED@392 nm65
DVE-3NPG/IodUV LED@392 nm92

A significant challenge in free-radical photopolymerization is oxygen inhibition. Molecular oxygen can quench the excited state of the photoinitiator and scavenge the initiating radicals, leading to an induction period and incomplete curing. radtech.orgnih.govradtech.orgnih.gov A key advantage of using certain this compound derivatives is their high initiation efficiency, which can help to overcome oxygen inhibition. researchgate.netresearchgate.net The rapid generation of a high concentration of initiating radicals effectively consumes dissolved oxygen, allowing the polymerization to proceed efficiently even in air. radtech.org This is a significant advantage over many commercial photoinitiators that require inert atmospheres for optimal performance. researchgate.netresearchgate.net General strategies to mitigate oxygen inhibition, such as increasing the photoinitiator concentration or light intensity, are also applicable to systems utilizing these triazine derivatives. nih.gov

Utilization in Photoresist Formulations

Photoresists are light-sensitive materials used in microlithography to pattern substrates. The functionality of this compound derivatives as photoacid generators makes them highly suitable for use in chemically amplified photoresists. researchgate.net In these systems, the photogenerated acid catalyzes a cascade of chemical reactions, such as the deprotection of a polymer backbone, which alters the solubility of the exposed regions of the photoresist.

The primary photochemical process is the cleavage of a C-Cl bond, which has been confirmed by laser flash photolysis. researchgate.net The quantum yield of this bond-breaking can be significantly high, making these compounds very efficient PAGs. For instance, the quantum yield of C-Cl bond cleavage for 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine (B1265455) has been found to be 30-40 times greater than that of other derivatives under direct excitation. researchgate.net

Facilitating Precise Spatiotemporal Control in Material Synthesis and Modification

The ability to control the location and timing of polymerization is crucial for advanced manufacturing techniques like 3D printing. The high efficiency of this compound-based photoinitiators allows for their use at very low concentrations (e.g., 0.1 wt%), which is beneficial for achieving high-resolution 3D printed objects. researchgate.net The potent initiating ability ensures that polymerization is confined to the irradiated areas, enabling the fabrication of complex three-dimensional structures with fine features. This precise control is a direct result of the rapid and localized generation of reactive species upon light exposure, a key characteristic of these advanced photoinitiating systems. evitachem.com

Design of High-Efficiency and Migration-Stable Photoinitiators based on Trichloromethyl-Triazines

The photopolymerization industry is increasingly concerned with the leachability of photoinitiators, especially in applications like food packaging and biomedical devices. mdpi.com Trichloromethyl-triazine derivatives have emerged as a promising class of photoinitiators due to their high efficiency under visible light. mdpi.comresearchgate.net A key area of research is the design of photoinitiators with enhanced migration stability, which prevents the unreacted initiator from leaching out of the cured polymer matrix.

One successful strategy involves the incorporation of polymerizable groups into the triazine photoinitiator structure. For instance, a methacrylate (B99206) functionalized triazine-based visible light photoinitiator, 2-(((4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate (CT), has been synthesized. mdpi.com This was achieved by first demethylating 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MT) to yield 4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenol (PT), which was then coupled with 2-isocyanatoethyl methacrylate. mdpi.com The resulting polymerizable photoinitiator (CT) and its subsequent polymer (pCT) demonstrated significantly reduced leachability compared to the parent compound MT. mdpi.com Specifically, polymers initiated with CT and pCT exhibited only 1/3-fold and 1/14-fold of photoinitiator leachability, respectively, when cured with a 400 nm LED. mdpi.com

The photoinitiation process of these triazine derivatives involves the cleavage of a C-Cl bond upon excitation. researchgate.netresearchgate.net This generates reactive radicals that initiate the polymerization of monomers like methacrylates. researchgate.netrsc.org The efficiency of these photoinitiators can be further enhanced by combining them with additives such as amines or iodonium salts. researchgate.netrsc.org Notably, these systems have shown better performance under 405 nm LED irradiation in air than some well-established commercial photoinitiators. researchgate.netrsc.org

Table 1: Comparison of Photoinitiator Leachability

Photoinitiator Leachability (relative to MT under 400 nm LED)
MT 1
CT 1/3
pCT 1/14

Data sourced from a study on migration stability of triazine-based photoinitiators. mdpi.com

Building Blocks and Intermediates in Complex Organic Synthesis

The 1,3,5-triazine (B166579) ring, particularly when substituted with reactive groups like trichloromethyl, serves as a versatile scaffold for the synthesis of a wide array of organic molecules. Its utility stems from the sequential and controlled substitution of the groups on the triazine core. daneshyari.comnih.gov

Preparation of Fine Chemicals, Including Agrochemicals and Dyes

This compound and its analogues are valuable intermediates in the production of various fine chemicals. In agricultural chemistry, these compounds are utilized in the development of herbicides and insecticides. chemimpex.com Their structural features allow for selective action against pests while minimizing harm to crops. chemimpex.com The ability to undergo further chemical modifications makes them key precursors in the synthesis of new agrochemicals. chemimpex.com

In the field of dyes, the triazine core acts as a chromophoric anchor. The synthesis of novel 1,3,5-triazine derivatives bearing different aryl amine and other moieties allows for the creation of a diverse range of dyes. derpharmachemica.com For example, photoredox pairs constructed with derivatives of 12H-quinoxalino-[2,3-b] mdpi.comfrontiersin.org-benzothiazine and 2,4,6-tris(trichloromethyl)-1,3,5-triazine (B1294688) have been shown to be effective initiators for polymerization under visible light, indicating their potential in photosensitive materials. researchgate.net

Reagents for Specific Functional Group Transformations and Activations (e.g., Carboxylic Acid Activation)

Derivatives of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) are widely employed as activating agents for carboxylic acids in the synthesis of amides, esters, and peptides. researchgate.netresearchgate.netmdpi.com The reaction typically proceeds in the presence of a tertiary amine, such as N-methylmorpholine (NMM), to form a highly reactive triazinyl-ammonium salt intermediate. researchgate.netnih.gov This intermediate readily reacts with a nucleophile, such as an amine or alcohol, to form the desired amide or ester bond with high efficiency and often without significant racemization for chiral substrates. researchgate.netresearchgate.net

2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) is a particularly effective and commercially available reagent for this purpose. researchgate.netnih.govresearchgate.net The activation of carboxylic acids with CDMT is a multi-step process that can be finely controlled by the reaction conditions. researchgate.net This methodology has been successfully applied in both solution-phase and solid-phase peptide synthesis. researchgate.net Furthermore, triazine-based reagents have been developed for other functional group transformations, such as the conversion of sulfonic acids to sulfonyl chlorides and the introduction of protecting groups like Boc and Fmoc onto amines. researchgate.net

Precursors for the Synthesis of Diverse Heterocyclic Systems (e.g., Pyrimidines, Fused Triazines)

The triazine ring serves as a versatile precursor for the construction of other heterocyclic systems. The reactivity of the trichloromethyl group and the substitutable positions on the triazine ring allow for a variety of cyclization reactions. Research has been conducted on the synthesis of novel trichloromethyl-substituted azolo mdpi.comchemimpex.comresearchgate.nettriazines, demonstrating the utility of this building block in creating fused heterocyclic systems. uni-muenster.de

Furthermore, the reaction of triazine derivatives with various nucleophiles can lead to the formation of other heterocyclic rings. For instance, the synthesis of 1,3,5-triazine-containing 2-pyrazoline (B94618) derivatives has been achieved through the cyclocondensation of triazinyl-chalcones with hydrazine (B178648) derivatives. nih.gov This highlights the role of the triazine moiety as a platform for assembling more complex molecular architectures with potential applications in medicinal chemistry. nih.gov The stepwise substitution of chlorine atoms in cyanuric chloride with different nucleophiles is a common strategy to build up complexity, leading to a wide range of substituted triazines that can be further elaborated into other heterocyclic structures. mdpi.comnih.govnih.gov

Construction of Noncovalently Bonded Supramolecular Aggregates and Dendrimers

The 1,3,5-triazine scaffold is a key building block in supramolecular chemistry and the construction of dendrimers. nih.govresearchgate.netrsc.org Its planar structure and the ability to introduce multiple functional groups allow for the creation of well-defined, highly ordered structures through noncovalent interactions, primarily hydrogen bonding. nih.govrsc.orgnih.gov

Melamine, a derivative of 1,3,5-triazine, is particularly known for its ability to form extensive hydrogen-bonding networks. nih.govnih.gov This property has been exploited to create self-assembling systems and supramolecular polymers. nih.gov Dendrimers based on a 1,3,5-triazine core have been synthesized using a divergent approach, where successive generations of branches are added to the core. nih.govcsic.es The unique reactivity of cyanuric chloride, allowing for stepwise substitution of its chlorine atoms at different temperatures, is instrumental in the controlled synthesis of these complex, hyperbranched molecules. nih.govnih.govcsic.es These dendritic structures have potential applications in areas such as drug delivery, catalysis, and materials science. nih.gov

Contributions to Advanced Materials Science

The incorporation of the this compound moiety into polymers and other materials can impart desirable properties. Its derivatives are used in the formulation of advanced coatings and adhesives where precise control over the curing process is required. chemimpex.comevitachem.com The ability of triazine-based photoinitiators to generate reactive species upon light exposure is crucial in these applications. evitachem.com

Furthermore, the triazine scaffold is utilized in the development of materials with specific optical and electronic properties. mdpi.com Triazine-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and as optical brighteners. mdpi.com The ease of functionalization of the triazine ring allows for the tuning of these properties by introducing various substituents. mdpi.comnih.gov For instance, the synthesis of tri-arm star-shaped molecules with a triazine core has been explored for applications in optoelectronics. researchgate.net The robustness and versatility of the triazine platform continue to make it a valuable component in the design of new and advanced materials.

Development of Novel Materials with Tailored Functionalities

The unique structure of triazine derivatives, particularly their ability to be sequentially functionalized, makes them ideal building blocks for novel materials with precisely engineered properties. The rigid and planar triazine core can be elaborated into star-shaped or hyper-branched structures, leading to materials with applications in optics and sensor technology. rsc.orgresearchgate.net

Researchers have synthesized star-shaped molecules with a central triazine core and various aryl or hetaryl arms. These materials often exhibit strong photoluminescence and are being investigated for use as fluorescent sensors, capable of detecting substances like nitro-containing explosives. rsc.org Furthermore, the symmetrical nature of the triazine scaffold is exploited in supramolecular chemistry to create organized, self-assembled networks through hydrogen bonding or coordination interactions. researchgate.netrsc.org These networks are foundational for creating custom-made functional materials. For instance, microporous organic polymers synthesized from triazine linkers, such as 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine, have shown significant gas sorption capabilities, with high uptake levels for carbon dioxide and hydrogen. ossila.com

The introduction of multiple functionalities onto the triazine platform allows for the creation of materials with nonlinear optical (NLO) properties and two-photon absorption capabilities, which are crucial for advanced optical applications. rsc.org

Application in Advanced Coatings and Adhesives Requiring Controlled Curing

In the formulation of advanced coatings and adhesives, precise control over the curing process is paramount. Trichloromethyl-triazine derivatives have emerged as highly effective photoinitiators, substances that initiate polymerization upon exposure to light. This property is essential for applications requiring rapid, on-demand curing, such as in photolithography and 3D printing. researchgate.netsinocurechem.com

Compounds like 2,4,6-tris(trichloromethyl)-1,3,5-triazine and its derivatives, such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, function as Type I cleavable photoinitiators. researchgate.netrsc.org Upon irradiation with UV or visible light, the carbon-chlorine bond in the trichloromethyl group cleaves, generating highly reactive radicals that initiate the free-radical polymerization of monomers like acrylates. researchgate.netrsc.org

The efficiency of these triazine-based photoinitiators is a key area of research. Studies have shown that derivatives like 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MT) can be more effective than some commercially available photoinitiators, especially when used with modern LED light sources operating at wavelengths of 385-405 nm. rsc.orgmdpi.com This high reactivity allows for efficient curing even under challenging conditions, such as in the presence of oxygen. rsc.org To enhance performance further, these photoinitiators can be used in multi-component systems, for example, in combination with amines or iodonium salts, which can lead to even higher polymerization rates. rsc.org The development of polymerizable triazine-based photoinitiators aims to improve migration stability, a critical factor in applications like food packaging and biomedical devices. mdpi.com

Integration into Polymeric Structures for Enhanced Performance

The integration of the 1,3,5-triazine unit into polymer backbones or as dendritic side chains allows for significant enhancement of material properties. The rigidity and thermal stability of the triazine ring can be imparted to the resulting polymer, leading to materials with improved heat resistance. researchgate.net Triazine derivatives are used to create highly branched macromolecules, including dendrimers and star-shaped polymers, which possess unique three-dimensional structures and a high density of functional groups at their periphery. nih.govresearchgate.net

These dendritic structures, built from a triazine core, can be tailored for specific applications. For example, novel electroactive, star-shaped monomers with a triazine core have been synthesized and polymerized to create materials with superior optoelectronic and thermal properties compared to their linear counterparts. researchgate.net Such polymers have been investigated for use in electrochromic devices, or "smart windows," which can change color from transparent to turquoise upon the application of a potential. researchgate.net

The ability to control the step-by-step synthesis of these polymers allows for the creation of monodisperse macromolecules with predictable sizes and internal cavities, making them suitable for applications in drug delivery and as functional components in more complex material systems. nih.gov

Investigation in Liquid Crystalline Materials

Liquid crystals (LCs) represent a state of matter with properties intermediate between those of conventional liquids and solid crystals. The unique molecular shape and intermolecular interactions of triazine derivatives have led to their investigation as core components in liquid crystalline materials. nih.govnih.govtandfonline.com Star-shaped molecules with a central 1,3,5-triazine core are a common motif in the design of triazine-based liquid crystals. nih.gov

The formation of mesophases (the distinct phases of liquid crystals) often depends on the delicate balance of intermolecular forces, such as π–π stacking between the aromatic cores. nih.gov By attaching flexible side chains to the rigid triazine core, scientists can induce liquid crystalline behavior. For example, a tribranched macromolecule with a central triazine core and chiral side groups, when mixed with 4-dodecyloxybenzoic acid, was found to exhibit a Smectic C (SmC) mesophase, a type of layered liquid crystal phase. nih.gov

Dendrimers based on triazine units have also been shown to form columnar liquid crystal phases, where the molecules stack on top of each other to form column-like structures. nih.gov The specific liquid crystalline phase and the temperature range over which it is stable can be finely tuned by modifying the molecular structure, such as the length and nature of the peripheral chains or the linking units within the dendrimer. nih.govtandfonline.com However, not all triazine derivatives with a disc-like shape will form liquid crystal phases; the specific substitutions on the triazine ring are critical. tandfonline.com

Catalytic Roles of Trichloromethyl-Triazine Derivatives and Their Complexes

The nitrogen atoms within the 1,3,5-triazine ring and its derivatives can act as ligands, coordinating with metal ions to form complexes with significant catalytic activity. researchgate.netuu.nl These triazine-based metal complexes are being explored as synthetic mimics of metalloenzymes, capable of catalyzing complex chemical transformations. uu.nlrsc.org

Copper complexes featuring triazine-based ligands have shown notable catalytic performance in oxidation reactions. uu.nlrsc.org For instance, dendritic ligands built from triazine units can coordinate with copper(II) to form catalysts for the oxidation of catechols, a reaction relevant to the activity of the enzyme catechol oxidase. uu.nl The stability and activity of these catalysts can be enhanced by incorporating the triazine unit into a larger dendritic structure. uu.nl Other research has focused on mononuclear copper(II) complexes with triazine-pyridine-based ligands that mimic the activity of phenoxazinone synthase and catecholase, catalyzing the oxidation of substrates like o-aminophenol and 3,5-di-tert-butylcatechol. rsc.org

Beyond coordination complexes, triazine derivatives themselves can function as organocatalysts. For example, 2,4,6-trichloro-1,3,5-triazine (a precursor to many trichloromethyl derivatives) has been reported to catalyze dehydrative glycosylation reactions. researchgate.net Furthermore, triazine-based ligands are being designed for metal-ligand cooperative catalysis, where both the metal center and the ligand participate in the bond activation process, leading to new and enhanced reactivities for transformations like hydrogenation and cycloadditions. acs.orgsemanticscholar.org The development of catalysts based on covalent triazine frameworks (CTFs) is also a promising area, with applications in electrochemical CO2 reduction. researchgate.net

Theoretical and Computational Studies of 2 Trichloromethyl 1,3,5 Triazine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(trichloromethyl)-1,3,5-triazine. These methods, rooted in quantum mechanics, allow for the precise determination of the molecule's electronic structure, which in turn governs its chemical behavior and physical properties.

Density Functional Theory (DFT) for Molecular Geometry, Energetics, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational tool used to investigate the molecular geometry and energetics of this compound. DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311G++(d,p), can optimize the molecule's structure to find its most stable geometric configuration. nih.gov This involves determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state on the potential energy surface. Vibrational analysis is typically performed following geometry optimization to confirm that the obtained structure is a true minimum, characterized by the absence of imaginary frequencies. nih.gov

DFT is also employed to predict spectroscopic properties. For instance, in studies of related triazine derivatives, DFT has been used to calculate parameters that are in good agreement with experimental data. rsc.orgsci-hub.se These calculations can provide valuable information on how structural modifications influence the spectroscopic output.

Time-Dependent DFT for Excited State Analysis and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. This method is crucial for understanding the photophysical properties of this compound, such as its absorption and emission of light. TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum. sci-hub.senih.gov

For various triazine derivatives, TD-DFT has been successfully used to elucidate their electronic absorption and emission characteristics. sci-hub.semdpi.com These studies often explore how different functional groups attached to the triazine ring affect the electronic transitions, providing a basis for designing molecules with specific optical properties. For example, in studies of triazine-based fluorescent materials, TD-DFT calculations have been instrumental in understanding their charge-transfer characteristics and predicting their emission spectra. mdpi.com

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic parameters for molecules like this compound. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Vibrational Frequencies: DFT calculations are also used to predict the vibrational frequencies that are observed in Infrared (IR) and Raman spectroscopy. nih.gov These calculations help in assigning the observed spectral bands to specific molecular vibrations. For example, in a study of 2-ethoxymethyl-6-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, DFT calculations were used to perform a complete vibrational assignment based on the potential energy distribution. nih.gov For other triazine derivatives, characteristic IR bands have been identified, such as the C=N stretching vibrations of the triazine ring. mdpi.com

Predicted Spectroscopic Data for a Related Triazine

Spectroscopic Parameter Predicted Value
¹³C NMR Chemical Shifts (ppm) for 2,4-dichloro-6-phenethoxy-1,3,5-triazine frontiersin.org 34.8, 70.8, 127.0, 128.7, 129.0, 136.6, 170.9, 172.5

Calculation of Thermodynamic Functions

Quantum chemical calculations can provide valuable data on the thermodynamic functions of this compound, such as enthalpy, entropy, and Gibbs free energy. These properties are essential for understanding the stability and reactivity of the compound under different conditions. While specific calculated values for this compound were not found in the search results, the general methodology involves using the results of frequency calculations to determine these thermodynamic parameters at various temperatures. This information is critical in predicting the spontaneity of reactions involving the triazine.

Evaluation of Non-Linear Optical Properties

The non-linear optical (NLO) properties of materials are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to evaluate the NLO properties of this compound. These calculations typically focus on determining the polarizability (α) and the first-order hyperpolarizability (β).

Studies on related triazine derivatives have shown that they can possess significant NLO properties. mdpi.com For instance, research on extended 2,4,6-triphenyl-s-triazines has explored their two-photon absorption (2PA) cross-sections, a third-order NLO property. mdpi.com DFT calculations have been employed to rationalize the observed NLO behavior and to guide the design of new materials with enhanced NLO responses. mdpi.com The electron-withdrawing or electron-donating nature of substituents on the triazine ring plays a crucial role in determining the magnitude of the NLO effects. mdpi.com

Conformational Analysis and Molecular Structure Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this involves analyzing the rotation of the trichloromethyl group relative to the triazine ring.

Computational methods like DFT can be used to map the potential energy surface as a function of the relevant torsional angles. This allows for the identification of stable conformers (energy minima) and transition states for their interconversion. While specific conformational analysis studies on this compound are not detailed in the provided search results, similar studies on related heterocyclic compounds, such as 5,5-bis(bromomethyl)-2-trichloromethyl-1,3-dioxane, have been performed. researchgate.net In that case, DFT calculations were used to determine the preferred conformation and the rotational barriers of the trichloromethyl group. researchgate.net Such analyses provide a deeper understanding of the molecule's flexibility and how its shape can influence its interactions with other molecules.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling has been instrumental in elucidating the complex reaction mechanisms involving this compound. One of the key areas of investigation is its behavior as a photoinitiator in polymerization processes. Theoretical studies suggest that upon exposure to ultraviolet (UV) radiation, the carbon-chlorine bonds in the trichloromethyl group are susceptible to homolytic cleavage, generating a trichloromethyl radical and a triazinyl radical. This photodissociation is a critical initiation step for free-radical polymerization.

Density Functional Theory (DFT) calculations are often employed to map the potential energy surface of these reactions. These models can predict the activation energies for C-Cl bond scission and subsequent radical addition to monomer units. The stability of the resulting radicals and the thermodynamics of the propagation steps are also crucial aspects explored through computational chemistry.

Another significant reaction pathway for triazine derivatives is nucleophilic substitution. While the trichloromethyl group itself is not the primary site for nucleophilic attack on the triazine ring, its strong electron-withdrawing nature significantly influences the reactivity of the triazine core. Computational models can quantify the partial positive charges on the ring carbons, indicating the most likely sites for substitution and the energy barriers associated with these reactions.

Structure-Activity Relationship (SAR) Investigations through Computational Approaches

Structure-activity relationship (SAR) studies, particularly those employing computational methods, are vital for understanding how the molecular structure of this compound and its analogs influences their chemical and biological activity. Quantitative Structure-Activity Relationship (QSAR) models are developed by correlating calculated molecular descriptors with experimentally observed activities.

For this compound, key molecular descriptors often include electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into its electron-accepting and donating capabilities. Steric parameters, like molecular volume and surface area, and hydrophobic descriptors are also critical in defining its interactions.

These computational SAR studies are particularly relevant in the context of its use as a cross-linking agent or in the design of materials with specific properties. By systematically modifying the substituents on the triazine ring in silico and calculating the resulting changes in electronic and steric properties, researchers can predict how these modifications will affect reactivity and performance.

Molecular Modeling and Docking Simulations for Interaction Studies

Molecular modeling and docking simulations offer a detailed view of the potential non-covalent interactions between this compound and other molecules. These techniques are especially pertinent when investigating its potential biological or material science applications.

In the context of biological systems, docking studies can predict the binding affinity and orientation of the molecule within the active site of a protein. Although not a primary focus of its current applications, such studies could explore hypothetical interactions with various enzymes or receptors. The trichloromethyl group can participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in molecular design. The triazine ring itself can engage in π-π stacking and hydrogen bonding interactions.

In materials science, molecular simulations can model the interaction of this compound with polymer chains or surfaces. These simulations can provide insights into its role as an adhesion promoter or a surface modification agent, predicting the strength and nature of the interfacial interactions.

Theoretical Investigations of Tautomerism and Acidity in Related Trichloromethyl-Triazine Systems

Theoretical studies on tautomerism and acidity provide fundamental information about the chemical behavior of trichloromethyl-triazine systems in different environments. For derivatives of this compound that contain amino or hydroxyl substituents, prototropic tautomerism is a key consideration. Computational methods, such as ab initio and DFT calculations, can determine the relative energies of different tautomeric forms (e.g., amino-imino, keto-enol) and the energy barriers for their interconversion.

Spectroscopic Characterization Techniques in Research on 2 Trichloromethyl 1,3,5 Triazine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-(trichloromethyl)-1,3,5-triazine in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁵N, researchers can confirm the connectivity and chemical environment of each atom.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. The molecule contains two chemically distinct protons attached to the triazine ring. Due to the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing effect of the trichloromethyl group, these protons would appear as downfield signals. The proton at the C4 position would likely be a doublet, coupled to the proton at the C6 position, which would also appear as a doublet. Based on data for the parent 1,3,5-triazine (B166579), which shows a singlet at 9.21 ppm, the signals for this derivative are anticipated in a similar region. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For this compound, distinct signals are expected for the three carbons of the triazine ring and the single carbon of the trichloromethyl group. The ring carbons are expected to resonate at high chemical shifts, typically in the range of 160-175 ppm, as seen in other triazine derivatives. researchgate.net The carbon atom of the -CCl₃ group will also have a characteristic chemical shift.

¹⁵N NMR: ¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic environment of the nitrogen atoms in the triazine ring. The three nitrogen atoms would produce distinct signals, providing valuable data for confirming the heterocyclic structure and for theoretical studies of electron distribution within the ring.

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Notes
¹H (Ring)~9.0 - 9.5Doublet, DoubletSignals are shifted downfield due to the electronegative N atoms and the -CCl₃ group.
¹³C (Ring)~160 - 175SingletThe exact positions depend on the substitution pattern.
¹³C (-CCl₃)~90 - 100SingletCharacteristic region for a carbon atom bonded to three chlorine atoms.
¹⁵N (Ring)VariableSingletProvides direct information on the nitrogen electronic environments.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," allowing for functional group identification and structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by vibrations associated with the triazine ring and the trichloromethyl group. Key absorption bands include:

Triazine Ring Vibrations: Strong absorptions corresponding to the C=N and C-N stretching vibrations within the heterocyclic ring are typically observed in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net

Ring Bending Modes: Out-of-plane ring bending vibrations for s-triazines are found at lower frequencies, often around 800 cm⁻¹. researchgate.net

C-Cl Vibrations: The strong electron-withdrawing nature of the chlorine atoms results in intense absorption bands for C-Cl stretching, typically in the 850-550 cm⁻¹ range.

C-H Vibrations: C-H stretching vibrations from the protons on the triazine ring would be expected around 3100-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. For this compound, Raman analysis would be useful for observing the symmetric "breathing" mode of the triazine ring and other symmetric C-Cl stretching vibrations. researchgate.net

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
C-H Stretch (Aromatic)3100 - 30003100 - 3000Medium
C=N Stretch (Ring)1600 - 1500VariableStrong
C-N Stretch (Ring)1450 - 1350VariableStrong
Ring Bending~810VariableMedium-Strong
C-Cl Stretch850 - 550850 - 550Strong

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. For this compound, the spectrum provides insights into its electronic structure and conjugation.

The UV-Vis spectrum of triazine derivatives typically displays absorption bands arising from π → π* and n → π* electronic transitions. mdpi.comresearchgate.net

π → π Transitions:* These are generally high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic triazine ring. For substituted triazines, these bands can be found in the 250-350 nm range. nih.govresearchgate.net

n → π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital. These transitions are often observed as a shoulder on the more intense π → π* bands.

The presence of the electron-withdrawing trichloromethyl group is expected to influence the energy of these transitions, potentially causing a shift in the absorption maxima (λ_max) compared to the unsubstituted 1,3,5-triazine. acs.org Studies on similar compounds show that the absorption maximum can be tuned by the choice of substituent on the triazine ring. researchgate.net

Compound Type Typical λ_max (nm) Transition Type Reference
Aryl-substituted triazines250 - 350π → π nih.gov
Styryl-substituted triazines~380π → π sigmaaldrich.com
2,4,6-trichloro-1,3,5-triazine~274π → π* nist.gov

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules that emit light after being electronically excited. Many 1,3,5-triazine derivatives are known to be fluorescent and are researched for applications in materials science. nih.govrsc.org

The assessment of this compound would involve measuring its emission spectrum after excitation at a wavelength corresponding to its absorption maximum. Key properties determined from this analysis include:

Fluorescence Quantum Yield (Φ_F): This measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

Stokes Shift: This is the difference in wavelength (or energy) between the absorption maximum and the emission maximum. A large Stokes shift is often desirable for applications in fluorescence imaging and sensors.

Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

The electron-withdrawing nature of the trichloromethyl group can significantly impact these properties, potentially leading to quenching or shifting of the fluorescence compared to other substituted triazines. researchgate.net

Laser Flash Photolysis for Transient Species Detection and Kinetic Studies

Laser flash photolysis is an essential technique for studying the properties and reaction kinetics of short-lived transient species such as free radicals and carbenium ions, which are generated upon photoexcitation. This method is particularly relevant for (trichloromethyl)-1,3,5-triazine derivatives, which are known to function as photoacid generators (PAGs). acs.org

Upon absorption of UV light, molecules like this compound can undergo cleavage of a carbon-chlorine bond. Laser flash photolysis allows for the direct observation of the resulting intermediates. Research on the related compound 2-(4′-methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine has shown that photolysis leads to the formation of a carbocation, which is a key step in the generation of hydrochloric acid (HCl). acs.org

This technique would be used to:

Identify the transient absorption spectra of the radical or ionic intermediates formed from this compound.

Determine the kinetics of the formation and decay of these transient species.

Elucidate the photochemical reaction mechanism, distinguishing between radical and ionic pathways.

X-ray Diffraction Studies (Single-Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder XRD techniques provide invaluable information about the solid-state structure of this compound.

Powder X-ray Diffraction (PXRD): PXRD is used on polycrystalline or powdered samples and is valuable for phase identification, determining crystal lattice parameters, and assessing sample purity. researchgate.netirjse.in The resulting diffraction pattern is a fingerprint of the crystalline phase. While it does not provide the atomic-level detail of single-crystal XRD, it is a crucial tool for characterizing the bulk material.

Technique Information Obtained Sample Requirement
Single-Crystal XRDPrecise 3D atomic coordinates, bond lengths/angles, molecular conformation, intermolecular interactions.High-quality single crystal (~0.1-0.5 mm).
Powder XRDCrystalline phase identification, lattice parameters, crystallite size, sample purity.Microcrystalline powder.

Other Thermal and Optical Characterization Methods for Material Properties

In addition to the primary spectroscopic techniques, other analytical methods are employed to characterize the bulk material properties of this compound.

Thermal Analysis:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound. Triazine derivatives often exhibit high thermal stability. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to identify melting points, glass transitions, and other phase transitions, providing insight into the material's thermal behavior.

Optical Characterization:

Non-Linear Optics (NLO): Some star-shaped triazine derivatives have been investigated for their non-linear optical properties, which are dependent on molecular structure and crystal packing. nih.gov Characterization techniques for NLO properties would assess the material's ability to alter the properties of light, which is relevant for applications in photonics and optoelectronics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.